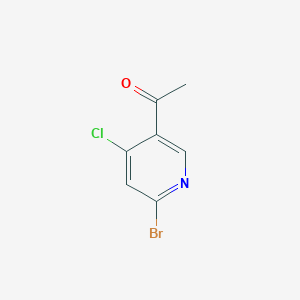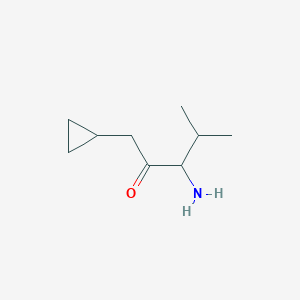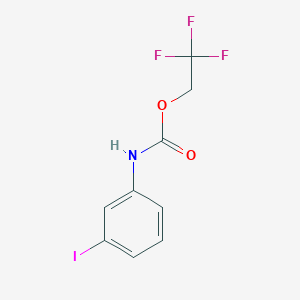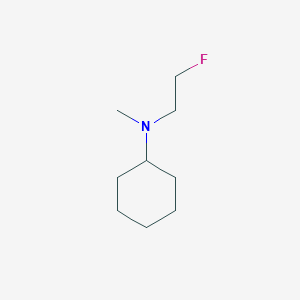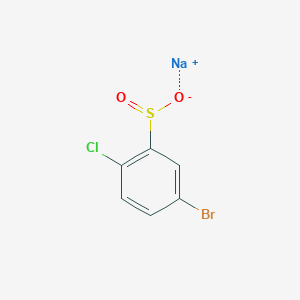![molecular formula C10H14ClNO4S2 B13167611 5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)
5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of both dimethylsulfamoyl and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as chloroform or ethyl acetate and requires careful temperature control to avoid decomposition .
Industrial Production Methods
In industrial settings, the production of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of sulfonates and sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
Sulfonamides: Formed through the reaction with amines.
Sulfonates: Produced via oxidation reactions.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s ability to form stable sulfonamide and sulfonate linkages makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfamoyl chloride: Shares the dimethylsulfamoyl functional group but lacks the benzene ring.
Benzene-1-sulfonyl chloride: Contains the sulfonyl chloride group but does not have the dimethylsulfamoyl moiety
Uniqueness
5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various synthetic applications .
Properties
Molecular Formula |
C10H14ClNO4S2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-2,3-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S2/c1-7-5-9(18(15,16)12(3)4)6-10(8(7)2)17(11,13)14/h5-6H,1-4H3 |
InChI Key |
VMHJRUQXEUZWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13167533.png)


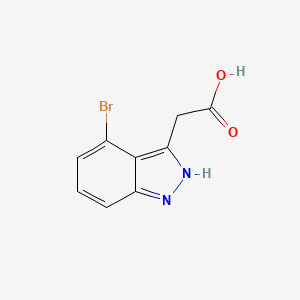

![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
